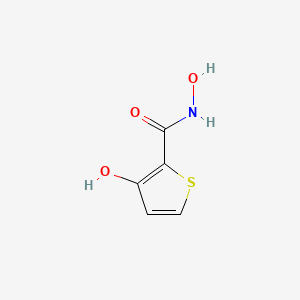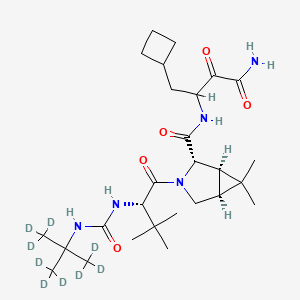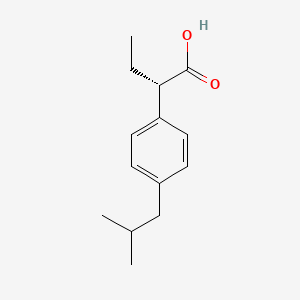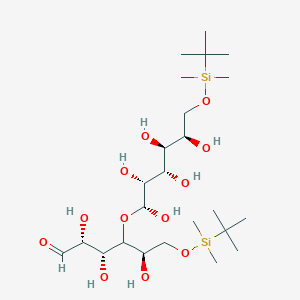
2-Bromo-6-chloronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-6-chloronaphthalene” is a chemical compound with the CAS Number: 870822-84-7 . It has a molecular weight of 241.51 and its molecular formula is C10H6BrCl . It is an off-white to pale yellow solid .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-chloronaphthalene” can be represented by the Inchi Code: 1S/C10H6BrCl/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H . This indicates that the compound consists of a naphthalene ring with bromine and chlorine substituents at the 2nd and 6th positions respectively.
Physical And Chemical Properties Analysis
“2-Bromo-6-chloronaphthalene” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
Formation of Bromochlorodibenzo-p-dioxins and Furans : The high-temperature pyrolysis of a mixture containing 2-bromophenol and 2-chlorophenol, components structurally related to 2-Bromo-6-chloronaphthalene, leads to the formation of various compounds including naphthalene, dibenzo-p-dioxin, and chloronaphthalene. This study suggests that bromine atoms increase the concentration of chlorine atoms available for the formation of these compounds (Evans & Dellinger, 2005).
Oxidative Thermal Degradation : Another study on the oxidative thermal degradation of a similar mixture showed the formation of compounds like dibenzo-p-dioxin and dibenzofuran, indicating the effect of chlorine and bromine on the concentration of hydroxyl radical, which controls the dioxin-to-furan ratio (Evans & Dellinger, 2006).
Reactions of Aryl Halides with Carbanions : The study of reactions between aryl halides like 1-chloronaphthalene and carbanions suggests the potential use of these compounds in organic synthesis, particularly in substitution reactions (Austin et al., 1993).
Molecular Motions and Lattice Stability : Research on molecular motions in 1,4-dihalonaphthalenes, including 1-bromo-4-chloronaphthalene, provides insights into the effect of chemical perturbation on lattice stability in organic alloys (Bellows & Prasad, 1977).
Photocatalytic Decomposition in Aqueous Systems : A study on the photocatalytic decomposition of 2-Chloronaphthalene, a related compound, in the presence of iron nanoparticles and TiO2 under UV light, revealed the potential for environmental remediation and pollutant degradation (Qi et al., 2019).
Mechanisms of Dioxin Formation : Investigating the mechanisms of dioxin formation from the high-temperature oxidation of 2-bromophenol, which is structurally similar to 2-Bromo-6-chloronaphthalene, helps understand the formation of hazardous byproducts in waste incineration (Evans & Dellinger, 2005).
Safety and Hazards
The safety information available indicates that “2-Bromo-6-chloronaphthalene” is classified under GHS07 and the signal word for it is "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not disposing of the compound in the environment .
Wirkmechanismus
Target of Action
It is often used in neurology research, suggesting potential interactions with neurological targets .
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In this process, 2-Bromo-6-chloronaphthalene may act as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst .
Biochemical Pathways
Given its use in neurology research, it may influence neurotransmission or other neurological pathways .
Eigenschaften
IUPAC Name |
2-bromo-6-chloronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRCPBWWONGJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704792 |
Source


|
| Record name | 2-Bromo-6-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870822-84-7 |
Source


|
| Record name | 2-Bromo-6-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-chloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)








